![molecular formula C17H17FN2O5S B2704638 N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1797555-69-1](/img/structure/B2704638.png)
N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of anilines with chloroacetyl chloride to produce an intermediate, which undergoes condensation with urea and thiourea under microwave irradiation in the presence of ethanol .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound was further confirmed by X-ray diffraction (XRD) and the optimized structure of the molecule was calculated by DFT using the B3LYP method with the 6-311G (2 d, p) basis set .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied extensively. For instance, 1,3-oxazole synthesis involves direct arylation and alkenylation of oxazoles . Other reactions include a [2 + 2 + 1] annulation of terminal alkynes, nitriles, and oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, sulfanilamide is a yellowish-white or white crystal or fine powder with a density of 1.08 g/cm3 and a melting point of 164.5-166.5 °C .Aplicaciones Científicas De Investigación
Antimicrobial Applications
Sulfonamide derivatives, including compounds structurally related to N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, have shown promising antibacterial and antifungal activities. For instance, compounds like fluorine-containing 4-(substituted-2-hydroxybenzoyl) pyrazoles and pyrazolyl benzo[d]oxazoles have been synthesized and evaluated for their efficacy against bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis, as well as fungi like Candida albicans (Gadakh et al., 2010).
Antitumor Applications
Fluorinated 2-arylbenzothiazoles, which are structurally akin to the compound , have been identified as potential antitumor agents. They exhibit potent and selective inhibitory activity against various cancer cell lines, including breast, lung, and colon cancer. The synthesis and in vitro biological properties of these compounds have been thoroughly investigated, revealing their potential as novel probes for imaging tyrosine kinase activity in cancers through techniques such as positron emission tomography (PET) (Wang et al., 2006).
Enzyme Inhibition Applications
Compounds related to N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide have been explored for their enzyme inhibitory activities, particularly against enzymes such as carbonic anhydrase. These studies offer insights into the development of new therapeutic agents targeting specific enzymes implicated in diseases. For example, halogenated sulfonamides have been synthesized and investigated as inhibitors of the tumor-associated carbonic anhydrase IX enzyme, with potential applications as antitumor agents (Ilies et al., 2003).
Mecanismo De Acción
Target of action
The compound contains a sulfonamide group, which is commonly found in many antibiotics. Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria .
Mode of action
Sulfonamides, including “N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide”, act as competitive inhibitors of the enzyme dihydropteroate synthetase. They mimic the natural substrate, para-aminobenzoic acid (PABA), and bind to the enzyme, preventing the normal substrate from binding and thus inhibiting the synthesis of folic acid .
Biochemical pathways
By inhibiting the synthesis of folic acid, sulfonamides disrupt the production of nucleotides, which are essential for DNA and RNA synthesis. This prevents the bacteria from replicating and growing .
Result of action
The inhibition of folic acid synthesis by “N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide” leads to a halt in bacterial growth and replication, effectively treating the bacterial infection .
Safety and Hazards
Direcciones Futuras
The development of heterocyclic derivatives has progressed considerably over the past decades, and many new carbonic anhydrase inhibitors (CAIs) fall into this field . Future research may focus on the diverse biological activities of these CAIs, such as antiglaucoma, antiepileptic, antitumor and antiinfective properties .
Propiedades
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O5S/c1-20-14-9-13(6-7-15(14)25-17(20)21)26(22,23)19-10-16(24-2)11-4-3-5-12(18)8-11/h3-9,16,19H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRVHHMGTGBGDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC(C3=CC(=CC=C3)F)OC)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2704558.png)

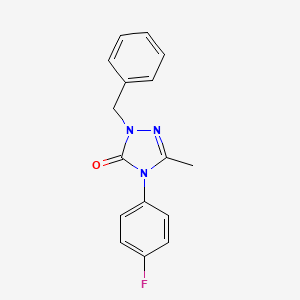

![2-Chloro-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2704564.png)
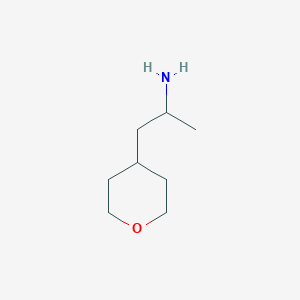
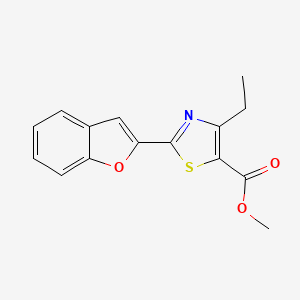
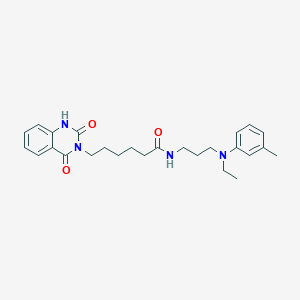
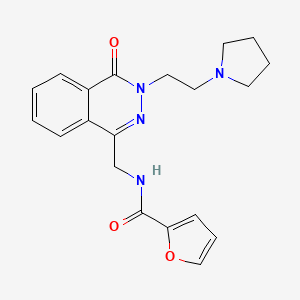

![Cyclohexyl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2704573.png)
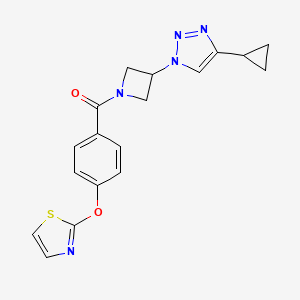
![8-{3-[(2,6-Dichlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B2704576.png)
![1-(4-Fluoro-3-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2704577.png)